3-(Piperidin-1-yl)propanehydrazide

Description

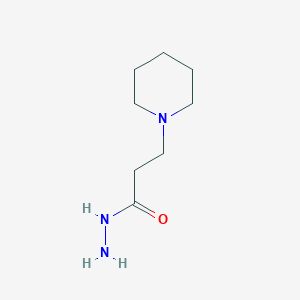

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVBNMXEAMVLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354570 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836214 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29800-31-5 | |

| Record name | 3-(piperidin-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Hydrazide Chemistry Research

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. rjptonline.org This group is a cornerstone in medicinal and organic chemistry due to its versatile reactivity and the wide array of biological activities exhibited by its derivatives. rjptonline.orgmdpi.com The hydrazide moiety serves as a crucial synthon, or building block, for the synthesis of a multitude of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.comresearchgate.net

The reactivity of the hydrazide functional group allows it to participate in various chemical transformations, making it a valuable tool for creating novel molecular scaffolds. mdpi.commdpi.com Researchers have extensively studied hydrazide derivatives for a broad spectrum of potential pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. rjptonline.orgresearchgate.netnih.gov The ability of hydrazides to form stable complexes with metal ions also makes them of interest in the field of coordination chemistry. The foundational importance of the hydrazide group suggests that 3-(Piperidin-1-yl)propanehydrazide, as a member of this class, holds potential as a precursor for more complex, biologically active molecules. mdpi.commdpi.com

Significance of Piperidine Containing Organic Compounds in Academic Inquiry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. innovareacademics.inresearchgate.net This structure is a key component in numerous natural alkaloids and a vast number of synthetic pharmaceuticals. nih.govwikipedia.org Its prevalence is due to several advantageous properties it imparts to a molecule, including improved pharmacokinetic profiles such as membrane permeability and metabolic stability. researchgate.net The non-planar, flexible chair-like conformation of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets like receptors and enzymes. innovareacademics.in

Piperidine and its derivatives are integral to many classes of drugs, including antipsychotics, antihistamines, and analgesics. ijnrd.org The versatility of the piperidine nitrogen atom allows it to act as a base or nucleophile, facilitating a wide range of chemical modifications and syntheses. wikipedia.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in modern organic chemistry, reflecting the scaffold's immense value in drug discovery and development. nih.gov The presence of the piperidine moiety in 3-(Piperidin-1-yl)propanehydrazide, therefore, marks it as a compound of significant academic interest for potential therapeutic applications. researchgate.netijnrd.org

Research Objectives and Scope for In Depth Academic Investigation

Given the underexplored nature of 3-(Piperidin-1-yl)propanehydrazide, several clear objectives for future academic investigation can be defined. A primary goal would be the development and optimization of a robust synthesis protocol for the compound, ensuring good yield and purity. niscpr.res.indtic.mil Following its synthesis, thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and provide a reference for future studies. tandfonline.com

A significant area of investigation would be the exploration of its chemical reactivity. Specifically, using this compound as a precursor to synthesize a library of novel hydrazone derivatives by reacting it with various aldehydes and ketones would be a logical next step. nih.govtandfonline.com These new compounds could then be screened for a range of biological activities, drawing upon the known potential of both piperidine (B6355638) and hydrazide scaffolds. researchgate.netnih.gov Furthermore, its properties as a ligand in coordination chemistry could be explored by studying its ability to form complexes with various metal ions. The structural diversity inherent in this scaffold presents numerous opportunities for derivatization and the exploration of structure-activity relationships, making it a promising candidate for further academic research. niscpr.res.in

Compound Information Table

| Property | Value | Source |

| Compound Name | This compound | echemi.com |

| CAS Number | 29800-31-5 | chemsrc.comchemicalbook.com |

| Molecular Formula | C8H17N3O | chemsrc.comnih.gov |

| Molecular Weight | 171.24 g/mol | chemsrc.comchemicalbook.com |

| Density | 1.062 g/cm³ | chemsrc.com |

| Boiling Point | 357°C at 760 mmHg | chemsrc.com |

| Flash Point | 169.7°C | chemsrc.com |

| LogP | 0.88140 | chemsrc.com |

An in-depth examination of the synthetic strategies for producing this compound and its related analogues reveals a reliance on established and innovative chemical reactions. The construction of this molecule can be deconstructed into the formation of the core propanehydrazide structure and the introduction of the piperidin-1-yl group.

Applications of 3 Piperidin 1 Yl Propanehydrazide in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

3-(Piperidin-1-yl)propanehydrazide serves as a versatile synthetic building block due to the distinct reactivity of its constituent parts: the piperidine (B6355638) nitrogen, the amide group, and the terminal primary amine of the hydrazide moiety. The synthesis of this compound and its analogues is typically achieved through the condensation of a corresponding ester, such as ethyl 3-(piperidin-1-yl)propanoate, with hydrazine (B178648) hydrate. nih.gov This straightforward preparation makes it an accessible starting material for further synthetic elaborations.

The primary amine of the hydrazide group is strongly nucleophilic, making it a key site for reactions such as condensation with aldehydes and ketones to form hydrazones. The amide functionality itself can participate in various transformations, while the tertiary amine of the piperidine ring can act as a base or a nucleophile under certain conditions. This multi-functionality allows it to be a cornerstone in the synthesis of diverse chemical entities. mdpi.com

Participation in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov The structural elements of this compound make it a suitable candidate for participation in such reactions.

Precursor for Heterocyclic Compound Synthesis

The hydrazide functional group (-CONHNH₂) is a well-established and powerful precursor for the synthesis of a wide array of heterocyclic compounds, particularly five- and six-membered rings containing multiple nitrogen atoms. researchgate.netmdpi.com this compound is an excellent starting material for creating novel heterocyclic structures appended with a piperidine moiety.

A prominent application is in the synthesis of 1,3,4-oxadiazoles. bohrium.comuomustansiriyah.edu.iq Reaction of the hydrazide with carbon disulfide in a basic medium, followed by alkylation, or cyclization with various carboxylic acids or their derivatives, can yield 2,5-disubstituted 1,3,4-oxadiazoles. bohrium.comuomustansiriyah.edu.iq These heterocyclic cores are of significant interest in medicinal chemistry. Similarly, reactions with other reagents can lead to the formation of other important heterocycles:

1,2,4-Triazoles: Cyclization with reagents like thioamides or isothiocyanates. researchgate.net

Pyrazoles: Condensation with 1,3-dicarbonyl compounds.

Pyridazines: Reaction with 1,4-dicarbonyl compounds. sciforum.net

In each case, the resulting heterocyclic compound is functionalized with a 3-(piperidin-1-yl)propyl side chain, demonstrating the role of the parent hydrazide as a molecular scaffold.

Ligand Design and Coordination Chemistry Applications

The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes this compound and its derivatives attractive candidates for use as ligands in coordination chemistry. worldresearchersassociations.com The ability to form stable complexes with various metal ions is a key feature exploited in areas ranging from catalysis to the development of new materials.

This compound can act as a chelating ligand, binding to a metal center through more than one donor atom. It typically functions as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen atom and the terminal nitrogen atom of the -NH₂ group. nih.govmdpi.com This forms a stable five-membered chelate ring, a common coordination mode for hydrazide-based ligands. The piperidine nitrogen is generally not involved in coordination due to steric hindrance and the formation of a less favorable large chelate ring. Derivatives of this hydrazide, such as hydrazones formed by condensation with aldehydes or ketones, can exhibit enhanced coordination ability and may act as tridentate or even tetradentate ligands, depending on the nature of the substituent. studiamsu.md

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in an appropriate solvent, such as ethanol or methanol. nih.govnih.gov The resulting complexes are often crystalline solids that can be isolated and purified.

The characterization of these metal complexes is carried out using a combination of spectroscopic and analytical techniques to elucidate their structure and bonding. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the characteristic vibrational frequencies. The ν(C=O) stretching band typically shifts to a lower wavenumber (frequency) upon coordination of the carbonyl oxygen. Similarly, the N-H stretching and bending vibrations of the hydrazide group are altered upon coordination of the terminal nitrogen atom. mdpi.comstudiamsu.md

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal coordination sphere. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands, confirms complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. In diamagnetic complexes (e.g., Zn(II)), the signal for the N-H protons of the hydrazide moiety often shifts downfield upon coordination. studiamsu.md

Elemental Analysis and Molar Conductivity: These methods are used to determine the stoichiometry of the complex (ligand-to-metal ratio) and to establish whether the complex is an electrolyte in solution. mdpi.comstudiamsu.md

Table 1: Expected Spectroscopic Data for Metal Complexation of this compound

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Information Gained |

|---|---|---|---|

| FTIR | Strong ν(C=O) band (~1650-1680 cm⁻¹) ν(N-H) bands (~3200-3400 cm⁻¹) | Shift of ν(C=O) to lower frequency Shift and broadening of ν(N-H) bands | Confirms coordination via carbonyl O and terminal N atoms |

| UV-Vis | Ligand-based π→π* and n→π* transitions | Appearance of new d-d transition or charge-transfer bands | Information on the electronic structure and geometry of the metal center |

| ¹H NMR (for diamagnetic metals) | Characteristic signals for piperidine and propyl protons Broad signals for -NH and -NH₂ protons | Downfield shift of -NH and -NH₂ proton signals | Confirms the binding sites of the ligand |

To complement experimental data, theoretical and computational studies are employed to gain deeper insight into the nature of metal-ligand interactions in complexes of this compound. Density Functional Theory (DFT) is a powerful computational method used for this purpose. nih.gov

These theoretical calculations can:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the metal complexes, including bond lengths and angles between the metal and the ligand's donor atoms.

Analyze Electronic Structure: Provide information on the distribution of electron density and the nature of the chemical bonds (e.g., covalent vs. ionic character).

Calculate Binding Energies: Determine the thermodynamic stability of the complexes.

Simulate Spectroscopic Data: Predict vibrational frequencies (FTIR) and electronic transitions (UV-Vis), which can then be compared with experimental results to validate the proposed structures.

Such studies are crucial for understanding the factors that govern the chelation properties of the ligand and for rationally designing new complexes with desired properties. nih.govsemanticscholar.org

Advanced Spectroscopic and Analytical Methodologies for 3 Piperidin 1 Yl Propanehydrazide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Piperidin-1-yl)propanehydrazide, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the piperidine (B6355638) ring and the propanehydrazide chain. The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. Specifically, the protons at positions 2 and 6 (adjacent to the nitrogen) are expected to resonate at a different chemical shift compared to the protons at positions 3, 4, and 5. The methylene (B1212753) protons of the propane (B168953) group will also give rise to distinct signals, often as triplets, due to coupling with adjacent protons. The hydrazide protons (NH and NH₂) will appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the piperidine ring are characteristic of saturated heterocyclic systems. The carbonyl carbon of the hydrazide group will appear significantly downfield, typically in the range of 160-180 ppm, which is a key diagnostic peak. The carbon atoms of the propyl chain will have chemical shifts indicative of their position relative to the nitrogen atom and the carbonyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignment. COSY spectra reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, confirming the connectivity across the entire molecular framework, including the linkage between the piperidine ring and the propanehydrazide moiety. For instance, an HMBC experiment would show a correlation between the protons on the carbon adjacent to the piperidine nitrogen and the carbons within the piperidine ring.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| NH (hydrazide) | Broad singlet, variable | C=O (amide) | 160-180 |

| NH₂ (hydrazide) | Broad singlet, variable | Cα (to C=O) | 30-40 |

| CH₂ (α to piperidine N) | 2.5 - 3.0 | Cβ (propyl) | 20-30 |

| CH₂ (β to piperidine N) | 2.3 - 2.8 | C (α to piperidine N) | 50-60 |

| CH₂ (piperidine, α to N) | 2.3 - 2.8 | C (β to piperidine N) | 25-35 |

| CH₂ (piperidine, β to N) | 1.5 - 1.8 | C (γ to piperidine N) | 23-30 |

| CH₂ (piperidine, γ to N) | 1.4 - 1.7 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous confirmation of the molecular formula, C₈H₁₇N₃O. nih.gov

Fragmentation Analysis: In addition to providing the exact mass, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the piperidine nitrogen is susceptible to cleavage, leading to the formation of a stable piperidinyl-containing fragment.

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement involving the carbonyl group could occur.

Loss of small neutral molecules: Fragments corresponding to the loss of ammonia (B1221849) (NH₃), water (H₂O), or parts of the propyl chain are also expected.

The NIST Mass Spectrometry Data Center provides data for this compound, showing a top peak at m/z 98 and other significant peaks at m/z 55 and 42, which are characteristic fragments of the piperidine ring. nih.gov

| m/z | Proposed Fragment |

| 171.1372 | [M+H]⁺ (Molecular Ion) |

| 98 | [C₆H₁₂N]⁺ (Piperidinylmethylene) |

| 84 | [C₅H₁₀N]⁺ (Piperidine radical cation) |

| 55 | [C₄H₇]⁺ |

| 42 | [C₂H₄N]⁺ |

Table 2: Potential Fragmentation Ions of this compound in Mass Spectrometry.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The hydrazide group will exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two distinct bands in this region (symmetric and asymmetric stretching), while the secondary amine (-NH-) will show a single band.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group will be present, usually in the range of 1630-1680 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and propane moieties will appear around 2850-3000 cm⁻¹.

N-H Bending: The N-H bending vibrations of the hydrazide group are expected in the region of 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. nih.gov While N-H and C=O stretches are also observable in Raman spectra, non-polar bonds often give stronger signals. The C-C and C-N stretching vibrations of the piperidine ring and the propyl chain will be readily apparent. The symmetry of the molecule can also influence the relative intensities of IR and Raman bands, aiding in a more complete vibrational analysis. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide (NH, NH₂) | N-H Stretch | 3200-3400 |

| Amide (C=O) | C=O Stretch | 1630-1680 |

| Alkane (CH₂, CH₃) | C-H Stretch | 2850-3000 |

| Hydrazide (NH₂) | N-H Bend | 1550-1650 |

| Piperidine | C-N Stretch | 1000-1250 |

Table 3: Key Infrared Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the primary chromophore is the carbonyl group of the hydrazide moiety. This group is expected to exhibit a weak n → π* transition at a longer wavelength (around 220-240 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). The piperidine ring itself does not have significant absorption in the standard UV-Vis range. The position and intensity of these absorption maxima can be influenced by the solvent polarity. While not providing detailed structural information on its own, UV-Vis spectroscopy is useful for quantitative analysis and for studying interactions with other molecules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine ring (typically a chair conformation) and the orientation of the propanehydrazide side chain. nih.gov

Intermolecular interactions: Details of hydrogen bonding and other intermolecular forces that dictate the crystal packing. For example, hydrogen bonds involving the hydrazide group are expected to play a significant role in the crystal lattice. nih.govresearchgate.net

Studies on similar piperidine derivatives have utilized X-ray crystallography to elucidate their solid-state structures, confirming the chair conformation of the piperidine ring and detailing the intermolecular hydrogen bonding networks. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Separation Method Development

Chromatographic methods are essential for assessing the purity of this compound and for developing methods for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would be appropriate. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of impurities would be indicated by additional peaks in the chromatogram.

Gas Chromatography (GC): Given its relatively low molecular weight and potential for volatility, gas chromatography could also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification. nih.gov The choice of column and temperature program would be critical for achieving good separation.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the compound on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

Computational and Theoretical Chemistry Studies of 3 Piperidin 1 Yl Propanehydrazide

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

There are no specific published studies detailing the quantum mechanical calculations for the electronic structure and molecular orbitals of 3-(Piperidin-1-yl)propanehydrazide. Such a study would typically involve the use of ab initio or semi-empirical methods to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. as-proceeding.commdpi.com For related piperidine (B6355638) radicals, quantum chemical calculations have been used to study hydrogen migration reactions. nih.gov

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Predictions

No dedicated Density Functional Theory (DFT) studies for this compound, which would provide energetic and spectroscopic predictions, have been found in the literature. DFT is a popular method for optimizing molecular geometry and predicting spectroscopic data such as infrared and NMR spectra. as-proceeding.comresearchgate.net It is also employed to calculate thermodynamic parameters and to understand the electronic properties through analyses like the Molecular Electrostatic Potential (MEP), which identifies electron-rich and electron-poor regions of a molecule. as-proceeding.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of specific molecular dynamics (MD) simulation studies for this compound. MD simulations are instrumental in understanding the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can reveal stable conformations and the nature of intermolecular hydrogen bonds and other non-covalent interactions. as-proceeding.com For other piperidine-containing compounds, MD simulations have been used to study their binding modes with protein targets. nih.govrsc.org

Reaction Pathway Modeling and Transition State Analysis

Information on the reaction pathway modeling and transition state analysis for the synthesis or degradation of this compound is not available. This type of computational study is used to elucidate reaction mechanisms, calculate activation energies, and identify transition state structures, providing insights into the kinetics and feasibility of chemical reactions. cuny.edu

Theoretical Structure-Activity Relationship (SAR) Studies based on Molecular Descriptors

There are no published theoretical structure-activity relationship (SAR) studies for this compound based on molecular descriptors. Such studies would involve calculating various descriptors (e.g., topological, electronic, and steric) and correlating them with biological activity to guide the design of more potent analogs. While SAR studies have been performed for various piperidine derivatives, they are not specific to this compound. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Piperidin-1-yl)propanehydrazide to improve yield and purity?

- Methodology : Synthesis involves condensing substituted aldehydes with this compound intermediates in ethanol under reflux or at room temperature. For example, derivatives like 3-(4-phenylpiperidin-1-yl)propanehydrazide (5c) achieved 87% yield using diethyl ether-petroleum ether for purification . Solvent choice (e.g., ethanol) and reaction time are critical. Recrystallization from appropriate solvents further enhances purity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ m/z 248.1761 for 5c) .

- Melting Point (mp) : Used to verify purity (e.g., mp 112–114°C for 5c) .

- Spectroscopy : ¹H/¹³C-NMR and FTIR for structural elucidation of hydrazide and piperidine moieties .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Use PPE (nitrile gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks.

- Dispose of waste via professional chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced neuroprotective properties?

- Methodology :

- Quantitative Structure-Toxicity Relationship (QSTR) : Identify structural features (e.g., reduced lipophilicity, smaller dipole moments) that lower neurotoxicity while retaining activity .

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., fluorobenzyl in 5b) to modulate bioactivity .

Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase in Alzheimer’s research). For example, quinoline thiosemicarbazones showed IC₅₀ values <20 μM via docking-guided optimization .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers evaluate the cholinesterase inhibitory potential of this compound derivatives?

- Methodology :

- In Vitro Enzyme Assays : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. For example, compound 6k showed IC₅₀ values of 9.68 μM (AChE) and 11.59 μM (BChE) .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Q. What strategies mitigate challenges in synthesizing reactive intermediates of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.